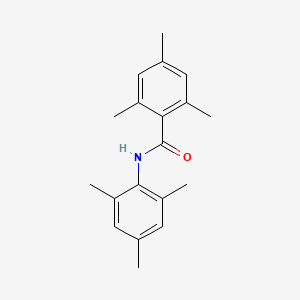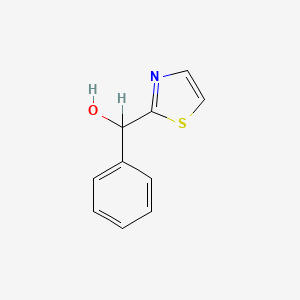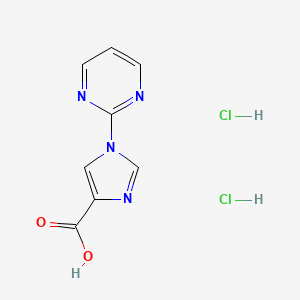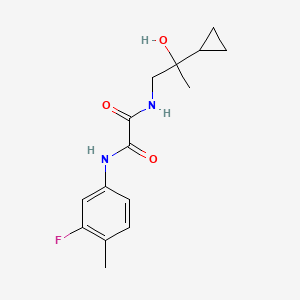
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide, also known as CPOPFO, is a chemical compound that has garnered attention in the scientific community for its potential use in drug development.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide involves the reaction of 2-cyclopropyl-2-hydroxypropylamine with 3-fluoro-4-methylbenzoyl chloride to form N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methylbenzamide, which is then reacted with oxalyl chloride to form the final product.
Starting Materials
2-cyclopropyl-2-hydroxypropylamine, 3-fluoro-4-methylbenzoyl chloride, oxalyl chloride
Reaction
Step 1: 2-cyclopropyl-2-hydroxypropylamine is reacted with 3-fluoro-4-methylbenzoyl chloride in the presence of a base such as triethylamine to form N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methylbenzamide., Step 2: N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methylbenzamide is then reacted with oxalyl chloride in the presence of a base such as pyridine to form the final product, N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide.
Mécanisme D'action
The mechanism of action of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is not fully understood, but it is believed to work by binding to the active site of HDACs and inhibiting their activity. This leads to changes in gene expression and can result in therapeutic effects. The binding of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide to the GABA-A receptor is also thought to modulate its activity, leading to changes in neurotransmitter release and ultimately affecting behavior.
Effets Biochimiques Et Physiologiques
Studies have shown that N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide can induce apoptosis (programmed cell death) in cancer cells and has potential as an anti-cancer agent. It has also been shown to have anxiolytic (anti-anxiety) and sedative effects in animal models. Further research is needed to fully understand the biochemical and physiological effects of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide in lab experiments is its high purity and yield. It also has a relatively simple synthesis method compared to other compounds. However, one limitation is that it is not well-studied and its mechanism of action is not fully understood. Additionally, it may have off-target effects that need to be considered in experimental design.
Orientations Futures
Future research on N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide could include further studies on its mechanism of action, as well as its potential use in drug development for diseases such as cancer and neurodegenerative disorders. It could also be studied for its potential as an anxiolytic and sedative agent. Additionally, further exploration of its off-target effects could be important in understanding its overall safety and efficacy.
Applications De Recherche Scientifique
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide has been studied for its potential use in drug development due to its ability to modulate the activity of certain enzymes and receptors. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and are involved in various diseases such as cancer and neurodegenerative disorders. N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide has also been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Propriétés
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-N'-(3-fluoro-4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c1-9-3-6-11(7-12(9)16)18-14(20)13(19)17-8-15(2,21)10-4-5-10/h3,6-7,10,21H,4-5,8H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCFVHDXMNIWGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C2CC2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




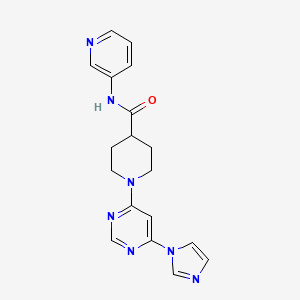
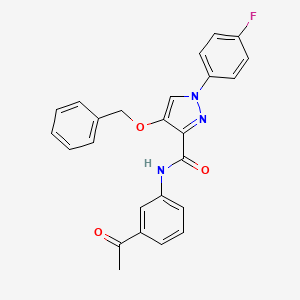
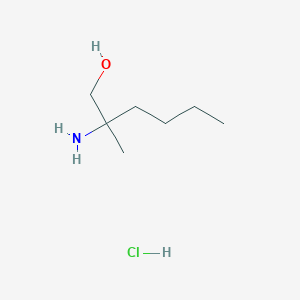
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2879719.png)
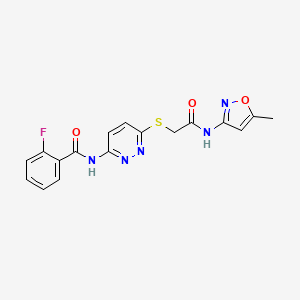
![3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B2879721.png)
